

N-Desmethyl clomipramine as a reference standard in analytical chemistry

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Compound of Interest

Compound Name: *N*-Desmethyl clomipramine

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N-Desmethyldomipramine: A Reference Standard for Analytical Excellence

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Desmethyldomipramine, also known as norclomipramine, is the primary and pharmacologically active metabolite of the tricyclic antidepressant clomipramine.^{[1][2][3]} As a crucial analyte in clinical and forensic toxicology, pharmacokinetic studies, and therapeutic drug monitoring, the availability of a high-purity N-Desmethyldomipramine reference standard is paramount for accurate quantification. This document provides detailed application notes and protocols for the use of N-Desmethyldomipramine as a reference standard in analytical chemistry, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Certified reference materials are available from various suppliers and are suitable for use in urine drug testing, clinical toxicology, or forensic analysis by LC-MS/MS or GC/MS.^[4]

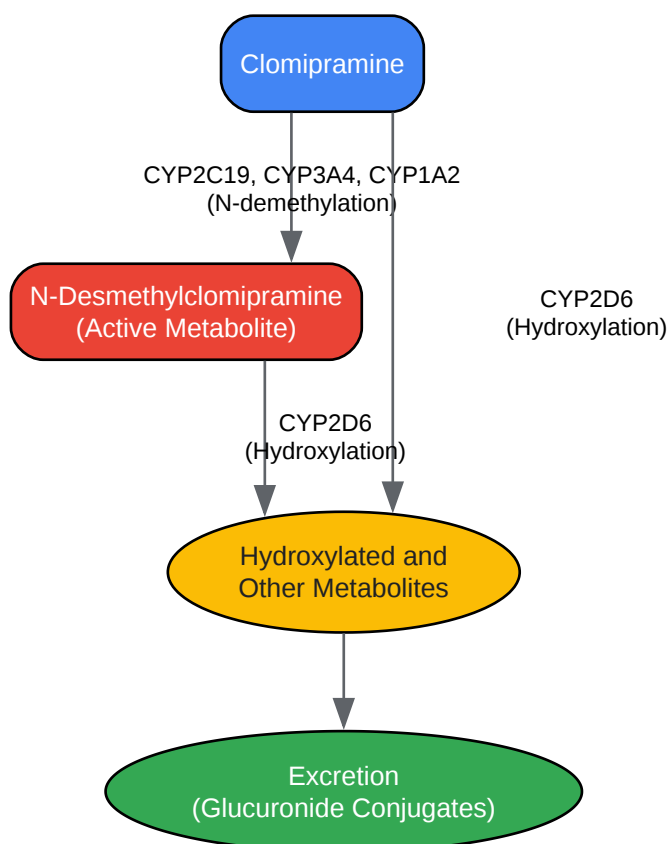
Physicochemical Properties and Storage

Proper handling and storage of the reference standard are critical to maintain its integrity and ensure accurate analytical results.

Property	Value
Chemical Name	3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methylpropan-1-amine hydrochloride
Alternate Names	Desmethyldesmethylclomipramine hydrochloride; Norclomipramine hydrochloride
CAS Number	29854-14-6
Molecular Formula	C18H21ClN2 · HCl
Molecular Weight	337.29 g/mol
Purity	>95% (HPLC)[5]
Storage Temperature	-20°C[5]
Stability	Stable for at least 1 year at recommended storage conditions.[6][7] Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month.[8][9]

Metabolic Pathway of Clomipramine

N-Desmethyldesmethylclomipramine is formed in the liver primarily through the N-demethylation of clomipramine. This metabolic process is catalyzed by several cytochrome P450 (CYP) enzymes, including CYP2C19, CYP3A4, and CYP1A2.[1][2][10] N-Desmethyldesmethylclomipramine is itself further metabolized, primarily through hydroxylation by CYP2D6.[1][10]



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Caption: Metabolic pathway of clomipramine to N-Desmethyclomipramine.

Analytical Method: Quantification by LC-MS/MS

A sensitive and selective LC-MS/MS method is the preferred technique for the simultaneous quantification of clomipramine and N-Desmethyclomipramine in biological matrices such as human plasma.^{[11][12]}

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of N-Desmethyclomipramine in a research or clinical setting.

Detailed Experimental Protocol

This protocol is a representative example for the quantification of N-Desmethyldesmethylclomipramine in human plasma.

4.2.1. Materials and Reagents

- N-Desmethyldesmethylclomipramine reference standard
- N-Desmethyldesmethylclomipramine-d3 internal standard (IS)[\[9\]](#)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Ammonium acetate
- Human plasma (blank)
- Solid Phase Extraction (SPE) cartridges (e.g., cation exchange)[\[11\]](#)[\[12\]](#)

4.2.2. Instrumentation

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

4.2.3. Chromatographic and Mass Spectrometric Conditions

Parameter	Condition
LC Column	BDS Hypersil C18 (100 mm × 4.6 mm, 5 µm) [11] [12]
Mobile Phase	Methanol: Acetonitrile: 10 mM Ammonium Acetate (35:35:30 v/v/v) [11] [12]
Flow Rate	0.4 mL/min [13]
Column Temperature	40 °C [13]
Injection Volume	5 µL [13]
Ionization Mode	Positive Electrospray Ionization (ESI+)
Detection Mode	Multiple Reaction Monitoring (MRM)

4.2.4. Mass Spectrometry Transitions

Analyte	Precursor Ion (Q1) m/z	Product Ion (Q3) m/z
N-Desmethyldesipramine	301.1	72.1 [11] [12]
N-Desmethyldesipramine-d3 (IS)	304.2	75.2 [11] [12]
Desipramine	315.2	86.2 [11] [12]

4.2.5. Sample Preparation (Solid Phase Extraction)

- Condition the SPE cartridge according to the manufacturer's instructions.
- To 500 µL of plasma, add the internal standard solution.
- Load the sample onto the conditioned SPE cartridge.
- Wash the cartridge to remove interferences.
- Elute the analyte and internal standard.

- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Method Validation Parameters

The following table summarizes typical performance characteristics of a validated LC-MS/MS method for the quantification of N-Desmethyldesmethylclomipramine.

Parameter	Typical Value
Linearity Range	0.500 - 200.000 ng/mL[11][12]
Correlation Coefficient (r^2)	> 0.990[13]
Lower Limit of Quantification (LLOQ)	0.500 ng/mL[11]
Intra- and Inter-batch Precision (RSD%)	< 15%[13]
Accuracy	90% - 110%[13]
Recovery	> 95%[14]

Applications

The use of N-Desmethyldesmethylclomipramine as a reference standard is essential in various applications:

- Therapeutic Drug Monitoring (TDM): To optimize clomipramine dosage and minimize adverse effects by monitoring the levels of both the parent drug and its active metabolite.
- Pharmacokinetic (PK) and Bioequivalence (BE) Studies: To characterize the absorption, distribution, metabolism, and excretion of clomipramine.[11][12][15]
- Forensic and Clinical Toxicology: For the accurate identification and quantification of N-Desmethyldesmethylclomipramine in cases of overdose or poisoning.
- Drug Metabolism Studies: To investigate the in vitro and in vivo metabolism of clomipramine and potential drug-drug interactions.[10]

Conclusion

N-Desmethyldesmethylclomipramine serves as an indispensable reference standard for the accurate and reliable quantification of this active metabolite in various biological matrices. The detailed LC-MS/MS protocol and method validation parameters provided in this application note offer a robust framework for researchers and analysts in diverse fields of drug analysis. The use of high-purity, certified reference standards is fundamental to ensuring data quality and integrity in both research and routine analytical testing.

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